molecular formula C10H14ClNO2 B13629457 2-(4-Aminophenyl)-2-methylpropanoicacidhydrochloride CAS No. 103095-37-0

2-(4-Aminophenyl)-2-methylpropanoicacidhydrochloride

Cat. No.: B13629457
CAS No.: 103095-37-0
M. Wt: 215.67 g/mol
InChI Key: JLXLAWJWKGRJJP-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an aminophenyl group attached to a methylpropanoic acid moiety, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-nitroacetophenone and isobutyric acid.

    Reduction: The nitro group of 4-nitroacetophenone is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting 4-aminophenyl compound is then acylated with isobutyric acid under acidic conditions to form 2-(4-Aminophenyl)-2-methylpropanoic acid.

    Hydrochloride Formation: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Interactions: It can form complexes with proteins, altering their structure and function.

    Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenylboronic acid hydrochloride
  • 2-(4-Aminophenyl)benzothiazole derivatives

Comparison

  • Uniqueness : 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
  • Applications : While similar compounds like 4-Aminophenylboronic acid hydrochloride are primarily used in cross-coupling reactions, 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride has broader applications in medicinal chemistry and industrial processes.

Properties

CAS No.

103095-37-0

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

2-(4-aminophenyl)-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)7-3-5-8(11)6-4-7;/h3-6H,11H2,1-2H3,(H,12,13);1H

InChI Key

JLXLAWJWKGRJJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C(=O)O.Cl

Origin of Product

United States

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